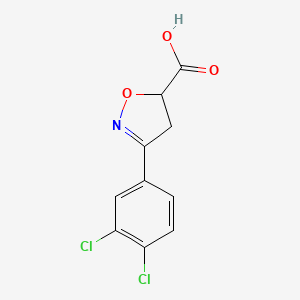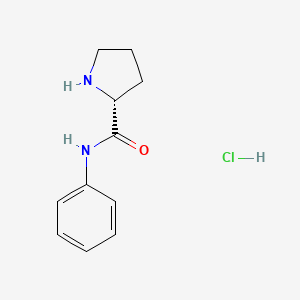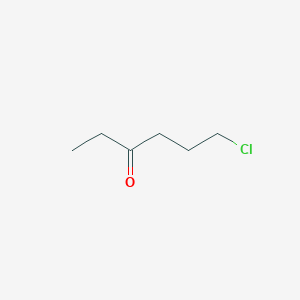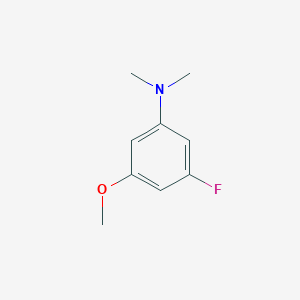![molecular formula C13H27ClN2O2 B2443197 tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride CAS No. 1909313-44-5](/img/structure/B2443197.png)
tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride” is a chemical compound with the molecular formula C13H27ClN2O2 . It is related to the class of compounds known as carbamates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride” can be analyzed based on its molecular formula C13H27ClN2O2 . The InChI code provides a standard way to encode the molecular structure using text .Applications De Recherche Scientifique
Synthesis and Functionalization Techniques
The synthesis and functionalization of carbamates, including tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride, are pivotal in creating intermediates for further chemical reactions. For instance, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and catalytic amounts of 4,4′-di-tert-butylbiphenyl (DTBB) in THF at -78°C demonstrates a methodology for producing functionalized carbamates. These compounds are deprotected under specific conditions to yield substituted 1,2-diols, showcasing their potential as versatile intermediates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Creation of Analogs and Derivatives
Research into tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride and its derivatives extends to the synthesis of analogs for established compounds. An example is the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. The key step in these preparations involved cocyclization, leading to the creation of structurally unique and potentially more effective insecticides (Brackmann et al., 2005).
Structural Analysis and Characterization
The structural analysis of carbamate derivatives, including tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride, contributes significantly to understanding their potential applications. Studies involving X-ray crystallography provide detailed insights into the molecular geometry and intermolecular interactions of these compounds, aiding in the development of new materials and pharmaceutical agents. For example, the analysis of isomorphous crystal structures of carbamate derivatives highlights the interplay of hydrogen and halogen bonds, which could influence the design of molecules with specific binding affinities or reactivity patterns (Baillargeon et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5;/h9-11,14H,6-8H2,1-5H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKDYGCFZSOSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCC1CNC(=O)OC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

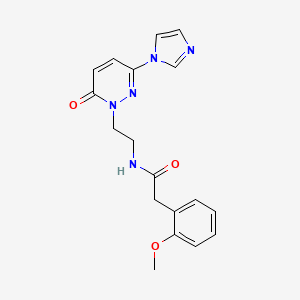

![Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2443116.png)
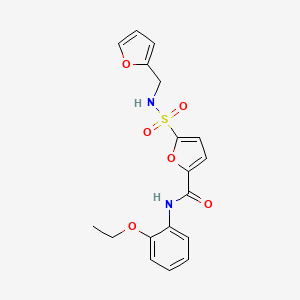
![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)
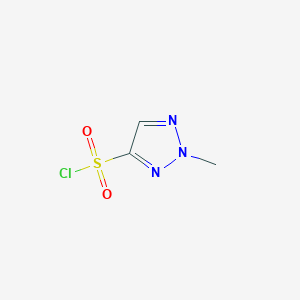
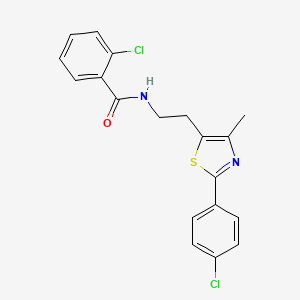
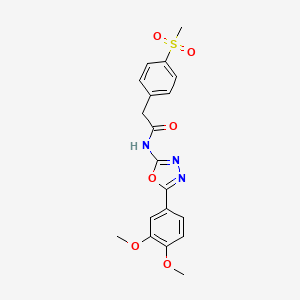
![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)
